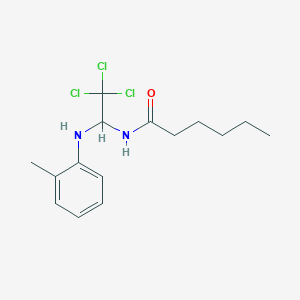

N-(2,2,2-Trichloro-1-(2-toluidino)ethyl)hexanamide

Description

Le Hexanamide de N-(2,2,2-trichloro-1-(2-toluidino)éthyle) est un composé chimique de formule moléculaire C15H21Cl3N2O et de masse moléculaire 351,706 g/mol . Ce composé fait partie d'une collection de produits chimiques rares et uniques fournis par Sigma-Aldrich aux chercheurs en découverte précoce . Il est connu pour sa structure unique, qui comprend un groupe trichlorométhyle et une partie toluidine.

Propriétés

Formule moléculaire |

C15H21Cl3N2O |

|---|---|

Poids moléculaire |

351.7 g/mol |

Nom IUPAC |

N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]hexanamide |

InChI |

InChI=1S/C15H21Cl3N2O/c1-3-4-5-10-13(21)20-14(15(16,17)18)19-12-9-7-6-8-11(12)2/h6-9,14,19H,3-5,10H2,1-2H3,(H,20,21) |

Clé InChI |

WUSPLVMZMBEMED-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1C |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du Hexanamide de N-(2,2,2-trichloro-1-(2-toluidino)éthyle) implique généralement la réaction de la 2-toluidine avec une trichlorométhylcétone dans des conditions spécifiques. La réaction est réalisée en présence d'une base, comme l'hydroxyde de sodium, pour faciliter la formation du produit souhaité. Le mélange réactionnel est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le Hexanamide de N-(2,2,2-trichloro-1-(2-toluidino)éthyle) a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique pour la préparation de divers dérivés et intermédiaires.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses effets sur les processus cellulaires et les activités enzymatiques.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.

Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action du Hexanamide de N-(2,2,2-trichloro-1-(2-toluidino)éthyle) implique son interaction avec des cibles moléculaires spécifiques. Le composé est connu pour perturber les interactions protéine-protéine, telles que l'interaction c-Myc/Max, conduisant à la dégradation de la protéine c-Myc dans les cellules. Cette perturbation induit l'arrêt du cycle cellulaire et favorise l'apoptose dans certaines lignées cellulaires.

Applications De Recherche Scientifique

N-(2,2,2-Trichloro-1-(2-toluidino)ethyl)hexanamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(2,2,2-Trichloro-1-(2-toluidino)ethyl)hexanamide involves its interaction with specific molecular targets. The compound is known to disrupt protein-protein interactions, such as the c-Myc/Max interaction, leading to the degradation of c-Myc protein in cells. This disruption induces cell cycle arrest and promotes apoptosis in certain cell lines .

Comparaison Avec Des Composés Similaires

Le Hexanamide de N-(2,2,2-trichloro-1-(2-toluidino)éthyle) peut être comparé à d'autres composés similaires, tels que :

Heptanamide de N-(2,2,2-trichloro-1-(3-toluidino)éthyle) : Ce composé a une structure similaire mais avec un groupe heptanamide au lieu d'un groupe hexanamide.

Octanamide de N-(2,2,2-trichloro-1-(4-toluidino)éthyle) : Ce composé présente un groupe octanamide et un isomère de position différent de la toluidine.

Hexanamide de N-(2,2,2-trichloro-1-(2,5-diméthylanilino)éthyle) : Ce composé a un groupe diméthylanilino au lieu d'un groupe toluidino.

Ces composés similaires mettent en évidence la singularité du Hexanamide de N-(2,2,2-trichloro-1-(2-toluidino)éthyle) en termes de sa structure spécifique et de ses groupes fonctionnels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.